3,4-Difluoro-5-iodobenzoic acid
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Overview
Description
3,4-Difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3F2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 5 is replaced by an iodine atom. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-iodobenzoic acid typically involves the iodination of 3,4-difluorobenzoic acid. One common method includes the use of sodium percarbonate and elemental iodine in an aqueous medium . The reaction proceeds under mild conditions, ensuring high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed: The major products depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while in nucleophilic substitution, the product could be an azide or thiocyanate derivative.
Scientific Research Applications
3,4-Difluoro-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-iodobenzoic acid depends on its application. In chemical reactions, the fluorine atoms increase the electron-withdrawing capacity of the benzene ring, making it more reactive towards nucleophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. In biological applications, the compound’s structure allows it to interact with specific molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
3,4-Difluorobenzoic Acid: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodobenzoic Acid: Lacks the fluorine atoms, resulting in different electronic properties.
2,4-Difluoro-5-iodobenzoic Acid: Similar structure but with different substitution pattern, leading to varied reactivity and applications.
Uniqueness: 3,4-Difluoro-5-iodobenzoic acid is unique due to the combined presence of fluorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and valuable in various research fields.
Properties
Molecular Formula |
C7H3F2IO2 |
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Molecular Weight |
284.00 g/mol |
IUPAC Name |
3,4-difluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H3F2IO2/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2H,(H,11,12) |
InChI Key |
IBNLJIMSEMTFFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)I)C(=O)O |
Origin of Product |
United States |
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